molecular formula C20H20Cl2N2O4 B2369025 2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921812-27-3

2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Cat. No. B2369025
CAS RN: 921812-27-3
M. Wt: 423.29
InChI Key: ZLAGAGFQUPWOHA-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C20H20Cl2N2O4 and its molecular weight is 423.29. The purity is usually 95%.
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Scientific Research Applications

Process Development in Chemical Synthesis

A study by Naganathan et al. (2015) in "Organic Process Research & Development" discussed the scalable synthesis of compounds including a tetrahydrobenzo[b][1,4]oxazepin core, similar to the structure of the specified chemical. They achieved large-scale synthesis of these compounds, highlighting the chemical's relevance in process development and scale-up in medicinal chemistry (Naganathan et al., 2015).

Pharmacological Characterization

A study by Naporra et al. (2016) in "Pharmacological research" explored the pharmacological characteristics of dibenzo[b,f][1,4]oxazepine derivatives, which share structural features with the specified chemical. This research provides insights into the potential pharmacological applications of such compounds in targeting specific receptors (Naporra et al., 2016).

Antitumor Activity

Al-Suwaidan et al. (2016) in the "Journal of Enzyme Inhibition and Medicinal Chemistry" investigated the antitumor activity of quinazolinone analogs, which are structurally related to the specified chemical. Their findings suggest potential applications in cancer research and therapy (Al-Suwaidan et al., 2016).

Quantum Chemical Studies

Al-Amiery et al. (2016) in "Research on Chemical Intermediates" conducted quantum chemical studies on new coumarins, including those with an oxazepin structure similar to the specified chemical. This research contributes to understanding the chemical properties and potential applications in various scientific fields (Al-Amiery et al., 2016).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O4/c1-20(2)11-28-17-7-5-13(9-15(17)24(3)19(20)26)23-18(25)10-27-16-6-4-12(21)8-14(16)22/h4-9H,10-11H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAGAGFQUPWOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

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